molecular formula C17H18ClN3O B2967906 Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride CAS No. 1217118-05-2

Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Cat. No.: B2967906
CAS No.: 1217118-05-2
M. Wt: 315.8
InChI Key: OIZZUXUTQJLCTR-UHFFFAOYSA-N
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Description

“Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain an oxygen atom and two nitrogen atoms . They are known for their wide range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as the compound , often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “this compound”, is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The exact structure can be confirmed by techniques such as FT-IR, LCMS, and NMR spectral techniques .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles typically involve a sequential condensation followed by tandem oxidative cyclization and rearrangement . This reaction can yield a maximum of 94% yield .

Scientific Research Applications

Antimicrobial Activity

A study highlighted the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, demonstrating significant antifungal activity against various pathogenic fungal strains. These compounds showed potential as scaffolds for developing potent antifungal drugs, with some derivatives exhibiting promising binding at the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase of Candida albicans, suggesting a mechanism of action and potential application in antifungal drug development (Nimbalkar et al., 2016).

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their efficiency in inhibiting mild steel corrosion in hydrochloric acid solution. The study found that these compounds act as mixed-type inhibitors, adhering to the Langmuir adsorption isotherm, and could significantly reduce corrosion, making them valuable in materials science and engineering applications (Kalia et al., 2020).

Anticancer Activity

Another aspect of oxadiazole derivatives' application is in anticancer research, where novel azetidine-2-one derivatives of 1H-benzimidazole were prepared and showed good antibacterial activity and notable cytotoxic activity in vitro. This suggests their potential use in developing new therapeutic agents for cancer treatment (Noolvi et al., 2014).

Organic Synthesis and Chemical Sensors

In organic synthesis, oxadiazole compounds serve as intermediates for creating complex molecules with various applications, including as chemosensors. For example, selective and colorimetric fluoride chemosensors incorporating oxadiazole groups were developed, indicating the versatility of these compounds in designing materials for environmental monitoring and analytical chemistry (Ma et al., 2013).

Mesomorphic Behavior and Photoluminescent Properties

The synthesis and characterization of oxadiazole derivatives that exhibit mesomorphic behavior and photoluminescent properties have been studied, revealing their potential application in the field of liquid crystals and materials science for developing new photoluminescent materials and displays (Han et al., 2010).

Future Directions

The future directions for research on 1,3,4-oxadiazoles, including “Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride”, could involve further exploration of their wide range of biological activities . Given their potential as anti-infective agents , there is scope for further refinement and development of these compounds in drug discovery .

Properties

IUPAC Name

N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-20(12-14-8-4-2-5-9-14)13-16-18-19-17(21-16)15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZZUXUTQJLCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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